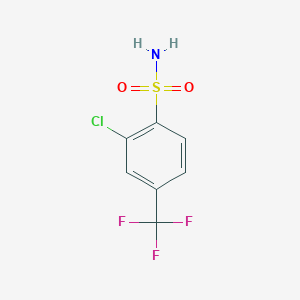

2-Chloro-4-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBZHFCXIXOBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378777 | |

| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-47-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, a representative synthesis protocol, and its significant role as a building block in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. The guide also explores the broader biological significance of the trifluoromethyl and benzenesulfonamide moieties, providing insights into potential mechanisms of action and therapeutic applications.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 146533-47-3 | [Source] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [Source] |

| Molecular Weight | 259.63 g/mol | [Source] |

| Melting Point | 169-171 °C | [Source] |

| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [Source] |

| Density | 1.584 g/cm³ (Predicted) | [Source] |

| Flash Point | 150.7 °C (Predicted) | [Source] |

| Purity | ≥95% | [Source] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%) or ammonia gas

-

A suitable inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride in a suitable inert solvent (e.g., Dichloromethane). Cool the solution to 0-5 °C using an ice bath.

-

Ammonolysis: Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of the sulfonyl chloride. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

If a precipitate (the product) has formed, collect it by filtration, wash with cold water, and then with a small amount of cold solvent to remove impurities.

-

If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, toluene) to obtain the purified this compound.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

While direct biological studies on this compound are limited in publicly accessible literature, its primary significance lies in its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of COX-2 Inhibitors (e.g., Celecoxib)

This compound and its derivatives are key building blocks in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The most notable example is Celecoxib, which is used to treat the pain and inflammation of osteoarthritis, rheumatoid arthritis, and other conditions. The trifluoromethylphenyl and sulfonamide moieties are essential pharmacophores for the selective inhibition of the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule, improving its pharmacokinetic profile.[1] The sulfonamide group is critical for binding to the active site of the COX-2 enzyme.[2]

The COX-2 Signaling Pathway

The therapeutic effect of COX-2 inhibitors is achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.

Potential Biological Activities of Trifluoromethyl-Containing Benzenesulfonamides

The structural motifs present in this compound suggest potential for a broader range of biological activities, which is an active area of research in medicinal chemistry.

-

Anticancer Activity: The trifluoromethyl group is known to enhance the anticancer properties of various compounds.[3] Benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors.[2]

-

Antimicrobial Activity: The sulfonamide functional group is the basis for sulfa drugs, the first class of synthetic antibacterial agents. The trifluoromethyl group can enhance the antimicrobial potency of compounds.[3]

-

Antiviral Activity: Trifluoromethyl-containing compounds have been developed as effective antiviral agents.[3]

-

Other Therapeutic Areas: The versatility of the benzenesulfonamide scaffold allows for its use in developing drugs for a variety of other conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its primary importance lies in its role as a key building block for the synthesis of COX-2 inhibitors like Celecoxib. The presence of the trifluoromethyl and benzenesulfonamide moieties imparts desirable physicochemical and pharmacological properties to the final drug products. Further research into derivatives of this compound may lead to the discovery of new therapeutic agents with a wide range of biological activities. This technical guide serves as a foundational resource for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The information is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Molecular Structure and Properties

This compound is a halogenated aromatic sulfonamide with the chemical formula C₇H₅ClF₃NO₂S.[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a sulfonamide group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 259.64 g/mol | [1][3][4] |

| CAS Number | 146533-47-3 | [1][3][4] |

| Melting Point | 169-171 °C | [1][4] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.584 g/cm³ | [1] |

| Appearance | Solid | [4] |

| SMILES | N--INVALID-LINK--(=O)c1ccc(cc1Cl)C(F)(F)F | [3] |

Synthesis

A plausible synthetic route to this compound starts from the commercially available 2-chloro-4-(trifluoromethyl)aniline. The synthesis involves a two-step process: conversion of the aniline to the corresponding benzenesulfonyl chloride, followed by amination to the sulfonamide.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

This step is a modification of the standard procedure for the synthesis of arylsulfonyl chlorides from anilines via a diazonium salt intermediate.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Toluene

-

-

Procedure:

-

A solution of 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and saturated. Copper(I) chloride is added as a catalyst.

-

The cold diazonium salt solution is slowly added to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature.

-

After the reaction is complete, the mixture is poured into ice water, and the product is extracted with toluene.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation.

-

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

The crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride is dissolved in dichloromethane.

-

The solution is added dropwise to an excess of cold, concentrated ammonium hydroxide with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H ortho to SO₂NH₂ |

| ~ 7.6 - 7.7 | dd | 1H | Aromatic H meta to SO₂NH₂ |

| ~ 7.5 - 7.6 | d | 1H | Aromatic H ortho to Cl |

| ~ 5.0 - 6.0 | br s | 2H | SO₂NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-SO₂NH₂ |

| ~ 135 - 137 | C-Cl |

| ~ 132 - 134 (q) | C-CF₃ |

| ~ 125 - 130 | Aromatic CH |

| ~ 122 - 125 (q) | -CF₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 - 3200 | N-H stretch (sulfonamide) |

| ~ 1600 - 1450 | C=C stretch (aromatic) |

| ~ 1350 - 1300 | S=O stretch (asymmetric) |

| ~ 1180 - 1140 | S=O stretch (symmetric) |

| ~ 1300 - 1100 | C-F stretch |

| ~ 800 - 700 | C-Cl stretch |

Mass Spectrometry (MS):

| m/z | Assignment |

| 259/261 | [M]⁺ (isotopic pattern for Cl) |

| 195/197 | [M - SO₂]⁺ |

| 180 | [M - SO₂NH₂]⁺ |

| 145 | [C₆H₃ClCF₃]⁺ |

Potential Biological Activity and Signaling Pathways

Benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. Notably, they are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6][7][8][9] The presence of a trifluoromethyl group can enhance the inhibitory potency and selectivity of sulfonamides against specific CA isoforms.

Carbonic Anhydrase Inhibition:

This compound is a potential inhibitor of carbonic anhydrases. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition. Different CA isoforms are implicated in various diseases, including glaucoma, edema, and some types of cancer. Therefore, this compound could be a valuable lead for the development of novel therapeutic agents targeting specific CA isoforms.

Signaling Pathway:

The inhibition of carbonic anhydrase can impact several downstream signaling pathways. For instance, in cancer, the overexpression of certain CA isoforms (e.g., CA IX and CA XII) is associated with tumor progression and metastasis. These enzymes help maintain the acidic tumor microenvironment, which promotes cancer cell survival and invasion. By inhibiting these CAs, this compound could potentially disrupt this acidic microenvironment and thereby inhibit tumor growth.

Caption: Inhibition of Carbonic Anhydrase by this compound.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug discovery. Its structural features suggest that it may act as a potent and selective inhibitor of carbonic anhydrases, making it a valuable candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer. The synthetic route is accessible, and its physicochemical properties are well-defined. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, three-dimensional structure, and biological activity profile.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] This document details the synthetic pathway, experimental protocols, and in-depth characterization of the final product.

Introduction

This compound is a substituted aromatic sulfonamide. The presence of a chloro group and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This is followed by the amination of the sulfonyl chloride to yield the desired sulfonamide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

A robust method for the synthesis of arylsulfonyl chlorides from anilines involves diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt.[2]

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a beaker equipped with a mechanical stirrer, dissolve 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir for an additional 45 minutes after the addition is complete.

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas. Add copper(I) chloride to this solution and continue bubbling SO₂ until the suspension turns from yellow-green to blue-green. Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Control the foaming with the addition of a small amount of diethyl ether. The temperature should not exceed 30°C.

-

After the addition is complete, pour the reaction mixture into a large volume of ice water and stir until the ice melts.

-

Extract the product with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation.

Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is achieved by reaction with an ammonia source.

Materials:

-

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous Ammonia (e.g., 28-30%)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃NO₂S | [1][3] |

| Molecular Weight | 259.64 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 169-171 °C | [3] |

| Boiling Point (Predicted) | 325.5 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.584 g/cm³ | [1] |

Spectroscopic Data:

-

¹³C NMR: Specific experimental data is not available. The carbon spectrum would show signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (259.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Logical Workflow for Characterization

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide outlines a reliable synthetic route and the expected characterization profile for this compound. The provided experimental protocols are based on established chemical principles for the synthesis of analogous compounds. While specific, experimentally determined spectroscopic data for the target molecule is not widely published, the expected spectral features have been described. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and utilization of this important chemical intermediate.

References

In-Depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its synthesis, reactivity with various nucleophiles, and participation in cross-coupling reactions. The information is presented with a focus on experimental protocols and quantitative data to support research and development activities.

Chemical Properties and Safety Information

This compound is a white solid with a melting point of 169-171 °C.[1] It is classified as an irritant and requires careful handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO₂S | [1] |

| Molecular Weight | 259.64 g/mol | [1] |

| Melting Point | 169-171 °C | [1] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.584 g/cm³ | [1] |

| pKa (predicted) | 9.26 ± 0.60 | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

Safety Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis

The synthesis of this compound typically proceeds via a two-step process starting from 1-chloro-4-(trifluoromethyl)benzene. The key intermediate is the corresponding sulfonyl chloride.

Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

The primary method for the synthesis of the sulfonyl chloride intermediate is the chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene.

DOT Script:

Caption: Synthesis of the sulfonyl chloride intermediate.

Experimental Protocol (Adapted from a similar synthesis):

To a stirred solution of 1-chloro-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent such as chloroform, chlorosulfonic acid (3-5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The product, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, is then extracted with an organic solvent, washed, dried, and purified.

Synthesis of this compound

The final step is the amination of the sulfonyl chloride.

DOT Script:

Caption: Amination of the sulfonyl chloride.

Experimental Protocol (General Procedure):

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound, which can be further purified by recrystallization.

Chemical Reactivity

The reactivity of this compound is primarily centered around the acidic proton of the sulfonamide group and the potential for nucleophilic aromatic substitution at the chlorinated benzene ring.

Acidity and N-Alkylation/N-Arylation

The sulfonamide proton is acidic, with a predicted pKa of approximately 9.26, due to the electron-withdrawing nature of the sulfonyl group.[1] This allows for deprotonation with a suitable base to form a nucleophilic anion, which can then be reacted with various electrophiles.

DOT Script:

Caption: General workflow for N-substitution.

Experimental Protocol for N-Alkylation (General):

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents) is added. The mixture is stirred at room temperature for a short period to ensure complete deprotonation. The alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is worked up by pouring into water and extracting the product with an organic solvent.

Reactions with Amines (leading to N-substituted sulfonamides)

The precursor, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, readily reacts with primary and secondary amines to form N-substituted sulfonamides. This is a fundamental reaction in the synthesis of many biologically active molecules.

Experimental Protocol (Adapted for a primary amine):

To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in DCM is added dropwise. The reaction is stirred at 0 °C for one hour and then at room temperature overnight. The reaction is quenched with water, and the product is extracted. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude product can be purified by column chromatography.

Potential for Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl and sulfonyl groups on the benzene ring can activate the chloro-substituent towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and/or harsh reaction conditions.

Cross-Coupling Reactions

The aryl chloride moiety of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for further diversification of the molecular scaffold.

DOT Script:

Caption: Potential Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. Its sulfonamide group allows for a variety of N-functionalization reactions, while the aryl chloride provides a handle for carbon-carbon bond formation through cross-coupling chemistry. The information and protocols provided in this guide are intended to facilitate its use in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into its reactivity with a broader range of nucleophiles and its application in various catalytic systems is warranted.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in various organic solvents. Methodologies such as gravimetric analysis and UV-Vis spectrophotometry are discussed, providing researchers with the necessary framework to generate reliable solubility data. Furthermore, this guide presents a general synthesis pathway for sulfonamides to illustrate a relevant experimental workflow.

Introduction

This compound (CAS RN: 146533-47-3) is a sulfonamide derivative with the molecular formula C7H5ClF3NO2S.[1] Its structural features, including the chloro and trifluoromethyl groups, impart unique chemical and biological properties, making it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Solubility data is fundamental for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Crystallization and Purification: Developing effective purification strategies based on differential solubility.

-

Formulation Development: Designing stable and effective formulations for pharmaceutical and agrochemical products.

-

Analytical Method Development: Preparing standards and samples for analytical techniques such as chromatography.

This guide aims to bridge the gap in the available literature by providing detailed methodologies for researchers to determine the solubility of this compound in a range of organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 146533-47-3 | [2][3][4] |

| Molecular Formula | C7H5ClF3NO2S | [1] |

| Molecular Weight | 259.64 g/mol | [2] |

| Melting Point | 169-171 °C | [2] |

| Appearance | Solid (form not specified) | |

| Purity | ≥95% (typical) |

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| e.g., Acetone | e.g., 25 | Data Not Available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data Not Available | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | e.g., UV-Vis |

| e.g., Toluene | e.g., 25 | Data Not Available | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Data Not Available | e.g., UV-Vis |

Experimental Protocols for Solubility Determination

Researchers can employ several well-established methods to determine the solubility of this compound. The choice of method may depend on the required accuracy, the properties of the solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent.[5][6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish.

-

Drying and Weighing: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and the solvent is transparent in the corresponding UV-Vis region. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

4.2.2. Procedure

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Measurement: Withdraw a filtered aliquot of the saturated solution. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for solubility determination.

General Synthesis of Sulfonamides

This diagram illustrates a common synthetic route for producing sulfonamides, which is relevant to the production of this compound. Sulfonamides are typically prepared by the reaction of a sulfonyl chloride with ammonia or an amine.[9]

References

- 1. Cas 146533-47-3,this compound | lookchem [lookchem.com]

- 2. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physical properties, details the standard experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical compound.[1][2] The following table summarizes the key physical constants for this compound.

| Property | Value | Conditions |

| Melting Point | 169-171°C | Not Specified |

| Boiling Point | 325.5°C | at 760 mmHg |

Table 1: Physicochemical Properties of this compound.[1]

Experimental Protocols

While the precise experimental conditions used to determine the cited values are not detailed in the available literature, the following sections describe the standard, widely accepted laboratory protocols for measuring the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced significantly, to about 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4]

-

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. For a pure compound, this range is typically narrow, often 0.5-1°C.[2]

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point solids, the boiling point is determined under specific pressure conditions. The Thiele tube method is a convenient approach for this measurement on a small scale.[5][6]

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly: A capillary tube is placed, sealed-end up, inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Thiele Tube Setup: The Thiele tube is filled with heating oil, and the thermometer-test tube assembly is immersed in the oil.[5][7]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[6]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[6][7] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. westlab.com [westlab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

In-Depth Technical Guide: Safety Data for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a comprehensive summary of publicly available safety information for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS No. 146533-47-3). It is intended for informational purposes for a technical audience and should not be substituted for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Many sources indicate that the toxicological properties of this compound have not been fully investigated. Always consult the most recent SDS from your supplier before handling this chemical and adhere to all appropriate laboratory safety protocols.

Chemical Identification and Physical Properties

This compound is a sulfonamide derivative that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a chloro and a trifluoromethyl group, imparts unique chemical and biological properties.

| Property | Value | Reference |

| CAS Number | 146533-47-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [1][2][3][4] |

| Molecular Weight | 259.64 g/mol | [2][4] |

| Appearance | Solid (form not specified) | [4] |

| Melting Point | 169-171 °C | [2] |

| Boiling Point | 325.5 °C at 760 mmHg | [5] |

| Density | 1.584 g/cm³ | [5] |

| Flash Point | 150.7 °C | [5] |

| Vapor Pressure | 0.000229 mmHg at 25°C | [5] |

| Refractive Index | 1.51 | [5] |

| pKa | 9.26 ± 0.60 (Predicted) | [5] |

| Solubility | No data available | [5] |

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. However, comprehensive toxicological data is not publicly available. The GHS hazard statements for a related compound, 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, suggest potential for severe skin and eye damage. Given the structural similarity, a cautious approach is warranted.

GHS Hazard Classification (Inferred from related compounds and supplier information):

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 (Irritant) |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) |

Hazard Statements (from suppliers):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Codes (Older System): Xi (Irritant)[5]

The following diagram provides a summary of the potential hazards associated with this chemical.

Toxicological Information

A critical gap in the publicly available data for this compound is the lack of detailed toxicological studies. Most supplier safety data sheets explicitly state that the toxicological properties have not been thoroughly investigated. Therefore, no quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation exposure are available.

General Information from Supplier SDS:

-

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Prolonged or repeated exposure may cause irritation.

In the absence of specific data, it is prudent to handle this compound as potentially hazardous.

Experimental Protocols

No specific experimental protocols for the safety testing of this compound were found in the public domain. For researchers needing to conduct such studies, established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals should be followed.

General Approach for Preliminary Toxicity Screening of a Novel Sulfonamide (Illustrative):

-

In Vitro Cytotoxicity Assays:

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) assay using relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity).

-

Procedure: Cells are cultured and exposed to a range of concentrations of the test compound. Cell viability is then measured spectrophotometrically.

-

-

Genotoxicity Assays:

-

Method: Ames test (bacterial reverse mutation assay) using various strains of Salmonella typhimurium to detect point mutations.

-

Procedure: Bacteria are exposed to the test compound with and without metabolic activation (S9 mix) and revertant colonies are counted.

-

-

Acute Oral Toxicity (In Vivo - if necessary and ethically approved):

-

Method: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Procedure: A single dose of the compound is administered to rodents, and animals are observed for signs of toxicity and mortality over a set period.

-

The following diagram illustrates a general workflow for assessing the safety of a new chemical entity.

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound and the lack of comprehensive toxicological data, stringent safety precautions should be implemented.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after any sign of contamination.

-

Respiratory Protection: If working with fine powders or in a situation where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

The following diagram outlines a logical workflow for the safe handling of this chemical in a laboratory setting.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with this or structurally related compounds. The information presented herein includes tabulated spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-relevant relationships.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a key component in a variety of pharmaceuticals, including antibacterial, and anti-inflammatory agents. A thorough understanding of the spectral characteristics of this molecule is crucial for its identification, purity assessment, and the study of its interactions in biological systems. NMR spectroscopy is an unparalleled tool for elucidating the molecular structure and electronic environment of such compounds. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published NMR data for this compound, the following spectral data has been generated using advanced computational prediction tools. These predictions are based on established algorithms that analyze the molecule's topology and electronic structure to estimate chemical shifts and coupling constants.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonamide groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.1-8.3 | d | ~2.0 | 1H | H-3 |

| ~7.8-8.0 | dd | ~8.5, ~2.0 | 1H | H-5 |

| ~7.6-7.8 | d | ~8.5 | 1H | H-6 |

| ~7.5 (broad) | s | - | 2H | -SO₂NH₂ |

Note: The chemical shift of the -SO₂NH₂ protons can be highly variable and may be influenced by solvent, concentration, and temperature.

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are significantly affected by the nature and position of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142-144 | C-1 |

| ~135-137 | C-2 |

| ~128-130 (q, J ≈ 3-4 Hz) | C-3 |

| ~132-134 (q, J ≈ 33-35 Hz) | C-4 |

| ~125-127 (q, J ≈ 3-4 Hz) | C-5 |

| ~129-131 | C-6 |

| ~122-124 (q, J ≈ 270-273 Hz) | -CF₃ |

Note: The carbon signals of the trifluoromethyl group and the adjacent aromatic carbons are expected to show quartet (q) splitting due to coupling with the fluorine atoms.

Experimental Protocols

The following section outlines the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be chosen. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the sulfonamide group.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects that could affect the magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent or used as an external reference.

NMR Instrument Parameters

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) to achieve good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (e.g., exponential multiplication), phasing, baseline correction, and referencing to the internal standard.

Visualization

The following diagrams provide a visual representation of the molecular structure and the expected NMR spectral features.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide under mass spectrometry, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), is anticipated to follow characteristic pathways observed for aromatic sulfonamides. The molecular weight of this compound is 259.63 g/mol , with a molecular formula of C₇H₅ClF₃NO₂S.[2][3]

Key fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂).[4][5] The presence of an electron-withdrawing chlorine atom at the ortho position to the sulfonyl group is known to promote the extrusion of SO₂.[4]

The predicted major fragment ions for this compound are summarized in the table below. These predictions are based on the known fragmentation behavior of analogous compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 260.98 (35Cl) / 262.98 (37Cl) | [M+H]⁺ | - | C₇H₆ClF₃NO₂S⁺ |

| 196.98 (35Cl) / 198.98 (37Cl) | [M+H - SO₂]⁺ | SO₂ | C₇H₆ClF₃N⁺ |

| 175.99 (35Cl) / 177.99 (37Cl) | [C₇H₄ClF₃]⁺ | SO₂NH₂ | C₇H₄ClF₃⁺ |

| 224.99 | [M+H - Cl]⁺ | Cl | C₇H₅F₃NO₂S⁺ |

| 195.00 | [C₇H₅F₃NO₂S - SO₂]⁺ | SO₂ | C₇H₅F₃N⁺ |

Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methods for the analysis of sulfonamides.[6][7][8][9][10]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standard solutions for calibration.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for the separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramping up to a high percentage (e.g., 90-95% B) to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS)

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Nebulizer Gas (Nitrogen): Flow rate will be instrument-dependent.

-

Drying Gas (Nitrogen): Flow rate will be instrument-dependent.

-

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is suitable for MS/MS analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, while a full scan or product ion scan is used for qualitative analysis and fragmentation pattern elucidation.

-

Collision Gas: Argon is typically used as the collision gas.

-

Collision Energy: The collision energy should be optimized for each fragmentation transition to achieve the highest signal intensity. This typically ranges from 10 to 40 eV.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound by LC-MS/MS.

Caption: General experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Proposed fragmentation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hpst.cz [hpst.cz]

- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalofchemistry.org [journalofchemistry.org]

- 9. agilent.com [agilent.com]

- 10. jfda-online.com [jfda-online.com]

Potential Biological Activity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide that has garnered attention within the pharmaceutical and agrochemical industries. While direct studies on its intrinsic biological activity are not extensively documented in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its application as a synthetic building block for potent enzyme inhibitors. Particular emphasis is placed on its use in the development of inhibitors for Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a kinase implicated in a variety of human diseases. This document provides a detailed overview of the relevant synthetic pathways, the biological context of its downstream targets, and representative experimental protocols for assessing the biological activity of its derivatives.

Introduction

This compound is a chemical compound with the molecular formula C₇H₅ClF₃NO₂S.[1][2] Its structure, featuring a benzenesulfonamide core substituted with both a chloro and a trifluoromethyl group, makes it a versatile reagent in organic synthesis.[1][3] The trifluoromethyl group is known to enhance the metabolic stability and potency of drug candidates.[3] While this compound is commercially available and utilized in chemical screening libraries, its principal value in drug discovery has been demonstrated through its incorporation into novel therapeutic agents.[1][4]

Synthetic Utility in Drug Discovery

The most notable application of this compound is as a precursor in the synthesis of a class of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides. These derivatives have been identified as potent modulators of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[2][5]

Synthesis of SGK1 Inhibitors

The synthesis involves the reaction of this compound with an appropriate pyrazolopyrazine intermediate. A generalized synthetic scheme is presented below.

Caption: Synthetic route to SGK1 inhibitors.

Biological Target: Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)

SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1] It is a key downstream effector of the PI3K/Akt signaling pathway.[1] Dysregulation of SGK1 activity has been implicated in the pathophysiology of several diseases, including hypertension, diabetic nephropathy, and certain cancers.[1] This makes SGK1 an attractive target for therapeutic intervention.

SGK1 Signaling Pathway

The activation of SGK1 is initiated by upstream signals such as growth factors and hormones, which activate PI3K. PI3K then generates PIP3, leading to the recruitment and activation of PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a range of downstream substrates, modulating their activity.

Caption: Simplified SGK1 signaling pathway.

Hypothetical Data Presentation

While no specific biological activity data for this compound is available, any screening efforts would likely involve assessing its inhibitory potential against a panel of kinases. The data would typically be presented in a tabular format for clarity and comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and its Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) |

| CTBS-001 | SGK1 | > 100 |

| Derivative A | SGK1 | 5.2 |

| Derivative B | SGK1 | 0.8 |

| Staurosporine (Control) | SGK1 | 0.02 |

CTBS-001: this compound

Experimental Protocols

Given the established role of this compound derivatives as SGK1 inhibitors, a representative protocol for an in vitro SGK1 kinase assay is provided below.

In Vitro SGK1 Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against SGK1 using a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SGK1.

Materials:

-

Recombinant human SGK1 enzyme

-

SGK1 substrate peptide (e.g., Crosstide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Workflow:

Caption: Workflow for SGK1 kinase inhibition assay.

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

-

Add 2 µL of SGK1 enzyme solution (pre-diluted in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing SGK1 substrate and ATP in kinase buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery. While it may not possess significant intrinsic biological activity, its utility as a building block for potent and selective inhibitors of kinases such as SGK1 is well-established. The trifluoromethyl and chloro substitutions on the benzenesulfonamide scaffold provide a foundation for the development of drug candidates with favorable pharmacological properties. Further research into the biological activities of novel derivatives of this compound may lead to the discovery of new therapeutic agents for a range of diseases. Researchers and drug development professionals should consider this compound a key starting material for the synthesis of targeted therapies.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGK1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

The Trifluoromethyl Group: A Key Player in Enhancing Benzenesulfonamide Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, antibacterial drugs, and selective enzyme inhibitors. The strategic modification of this scaffold is a key aspect of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the various substituents employed, the trifluoromethyl (CF₃) group has emerged as a particularly influential moiety. Its unique electronic and physicochemical properties can dramatically alter the biological activity of the parent benzenesulfonamide. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the activity of benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups, which can be critical for target engagement.[3] This guide will delve into these aspects, using prominent examples such as the selective COX-2 inhibitor Celecoxib and various carbonic anhydrase inhibitors to illustrate the profound effects of trifluoromethylation.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique set of properties to a molecule, which are instrumental in enhancing its drug-like characteristics. These properties are summarized in the table below.

| Property | Impact of Trifluoromethyl Group | Reference |

| Lipophilicity (logP) | Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The Hansch π value for a CF₃ group is +0.88. | [4] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism. This can lead to a longer drug half-life. | [1][2] |

| Electronegativity | The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. This can influence the pKa of nearby acidic or basic centers and modulate the electronic properties of aromatic rings. | [3][4] |

| Steric Bulk | The trifluoromethyl group is larger than a methyl group and is considered to be sterically similar to an ethyl or isopropyl group. This can influence binding to the target protein by occupying specific pockets. | [5] |

| Binding Interactions | The CF₃ group can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and hydrophobic interactions, which can contribute to enhanced binding affinity. | [3] |

A visual representation of how these physicochemical properties influence the overall activity of a drug candidate is provided below.

Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors - The Celecoxib Story

The development of Celecoxib (SC-58635) is a prime example of the successful application of a trifluoromethyl group in drug design.[3][6] Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[7][8] The trifluoromethyl group on the pyrazole ring is crucial for its high potency and selectivity for COX-2 over COX-1.[8]

Quantitative Data: Celecoxib vs. Non-Trifluoromethylated Analogues

| Compound | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.04 | 15 | 375 | [6] |

| SC-58125 (non-CF₃ analogue) | 4-[5-(4-methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide | 0.30 | 100 | 333 | [6] |

Note: Data for SC-58125 is from the same comprehensive study as Celecoxib, providing a relevant comparison.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of Celecoxib are mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.

Case Study 2: Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The trifluoromethyl group has been incorporated into benzenesulfonamide-based CA inhibitors to enhance their potency and isoform selectivity.

Quantitative Data: Trifluoromethylated vs. Non-fluorinated Analogues

Studies on CA inhibitors have demonstrated that the introduction of a trifluoromethyl group can significantly increase inhibitory potency. For example, trifluoromethanesulfonamide (CF₃SO₂NH₂) is a much more potent inhibitor of carbonic anhydrase II (CA II) than methanesulfonamide (CH₃SO₂NH₂). This is attributed to the increased acidity of the sulfonamide proton due to the electron-withdrawing CF₃ group, which facilitates binding to the zinc ion in the enzyme's active site.

| Compound | Structure | CA II Kᵢ (nM) | pKa | Reference |

| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 2 | 5.8 | [9] |

| Methanesulfonamide | CH₃SO₂NH₂ | ~100,000 | 10.5 | [9] |

Experimental Protocols

Synthesis of Trifluoromethylated Benzenesulfonamides

A general method for the synthesis of trifluoromethylated benzenesulfonamides involves the reaction of a trifluoromethyl-substituted aniline with a sulfonyl chloride, followed by amination. For example, the synthesis of Celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with 4-hydrazinobenzenesulfonamide hydrochloride.[10]

General Procedure for the Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: [7]

-

A mixture of aminoguanidine bicarbonate and the appropriate organic acid is stirred at room temperature to complete the release of CO₂.

-

Toluene is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus for 20 hours to yield the 3-amino-1H-1,2,4-triazole.

-

The appropriate sulfonyl chloride is then reacted with the 3-amino-1H-1,2,4-triazole in acetonitrile or DMF at 0 °C.

-

The mixture is stirred at room temperature for 6 hours and then poured into ice water.

-

The resulting precipitate is collected by filtration, washed, dried, and recrystallized.

Biological Activity Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit ovine COX-1 and COX-2. It utilizes the peroxidase component of the cyclooxygenase enzyme.

-

The test compound, enzyme (COX-1 or COX-2), and heme are incubated in a buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

The IC₅₀ value is calculated from the concentration-response curve.